molecular formula C15H12ClNO2S2 B2545587 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide CAS No. 2097873-10-2

5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2545587
CAS No.: 2097873-10-2
M. Wt: 337.84
InChI Key: SJHUEERBKVBEIL-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a furan and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

What sets 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide apart is its unique combination of furan and thiophene rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S2/c16-14-4-3-13(21-14)15(18)17-8-11(10-5-7-20-9-10)12-2-1-6-19-12/h1-7,9,11H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHUEERBKVBEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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